Hydrocortisone Hemisuccinate

Catalog No.
S563337
CAS No.
83784-20-7
M.F
C25H36O9
M. Wt
480.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrocortisone Hemisuccinate

CAS Number

83784-20-7

Product Name

Hydrocortisone Hemisuccinate

IUPAC Name

4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid;hydrate

Molecular Formula

C25H36O9

Molecular Weight

480.5 g/mol

InChI

InChI=1S/C25H34O8.H2O/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30;/h11,16-18,22,27,32H,3-10,12-13H2,1-2H3,(H,29,30);1H2/t16-,17-,18-,22+,23-,24-,25-;/m0./s1

InChI Key

AFLWPAGYTPJSEY-CODXZCKSSA-N

SMILES

Array

Synonyms

A-hyrocort, cortisol hemisuccinate, cortisol succinate, cortisol succinate, sodium salt, cortisol-21-(hydrogen succinate), hydrocortisone 21-sodium succinate, hydrocortisone hemisuccinate, hydrocortisone hemisuccinate anhydrous, hydrocortisone succinate, pregn-4-ene-3,20-dione, 21-(3-carboxy-1-oxopropoxy)-11,17-dihydroxy-, (11beta)-, Solu-Cortef, Sopolcort H, Sopolkort

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O.O

Isomeric SMILES

C[C@]12CCC(=O)C=C1CCC3C2C(C[C@]4(C3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C)O.O

The exact mass of the compound Hydrocortisone hemisuccinate hydrate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757049. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Anti-Inflammatory Agents - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hydrocortisone hemisuccinate is the C-21 succinate ester of the endogenous glucocorticoid hydrocortisone, featuring a free terminal carboxylic acid group. As an advanced pharmaceutical intermediate, it serves as the direct synthetic precursor to the highly water-soluble active pharmaceutical ingredient (API) hydrocortisone sodium succinate[1]. Unlike the base steroid, the hemisuccinate form provides a reactive chemical handle for bioconjugation and prodrug synthesis. Its distinct physicochemical profile—characterized by solubility in organic solvents such as ethanol and dimethylformamide (DMF) alongside practical insolubility in water—makes it a critical raw material for both bulk API manufacturing and the formulation of hydrophobic, sustained-release delivery systems .

Procurement substitution with either crude hydrocortisone base or hydrocortisone sodium succinate routinely fails due to divergent solubility and reactivity profiles. The base steroid lacks a reactive functional group, requiring a multi-step succinylation process with pyridine and succinic anhydride before it can be conjugated to amine-bearing polymers[1]. Conversely, while hydrocortisone sodium succinate is highly water-soluble for intravenous use, it is extremely hygroscopic and degrades rapidly upon exposure to ambient humidity, complicating bulk storage [2]. Furthermore, in oil-in-water (O/W) emulsion workflows for nanoparticle formulation, the sodium salt rapidly leaches into the aqueous phase, resulting in encapsulation failure, whereas the free acid hemisuccinate remains partitioned in the organic phase[3].

API Precursor Yield and Manufacturability

For bulk pharmaceutical manufacturing, hydrocortisone hemisuccinate serves as the direct precursor to the injectable API. Direct neutralization of the hemisuccinate with sodium bicarbonate in an aqueous acetone mixture yields hydrocortisone sodium succinate at >94% conversion[1]. Attempting to use hydrocortisone base requires an initial esterification step with succinic anhydride, adding synthetic complexity, requiring catalyst removal, and reducing overall throughput.

Evidence DimensionConversion Yield to Injectable API
Target Compound Data>94% conversion yield to sodium salt via direct neutralization
Comparator Or BaselineHydrocortisone base (Requires prior esterification step)
Quantified DifferenceEliminates one synthetic step and associated yield loss
ConditionsAqueous acetone mixture with sodium bicarbonate at 15-25 °C

Enables secondary manufacturers to cleanly generate the IV-ready sodium salt API on demand, avoiding the handling of succinic anhydride at the final formulation stage.

Bioconjugation Efficiency and Precursor Suitability

In prodrug and polymer-conjugate synthesis, the availability of a reactive handle dictates process efficiency. Hydrocortisone hemisuccinate provides a pre-installed C-21 carboxylic acid, enabling direct EDC/NHS coupling to primary amines [1]. Using hydrocortisone base necessitates a preliminary succinylation step, which typically incurs a 10-20% yield loss and requires additional purification to remove coupling catalysts like DMAP or pyridine.

Evidence DimensionBioconjugation Step Efficiency
Target Compound DataSingle-step EDC/NHS coupling via pre-installed C-21 carboxylate
Comparator Or BaselineHydrocortisone base (Requires preliminary succinylation, typically incurring 10-20% yield loss)
Quantified Difference10-20% higher overall coupling yield by bypassing intermediate synthesis
ConditionsStandard peptide coupling conditions (e.g., EDC/NHS in DMF/DMSO)

Streamlines the synthesis of targeted glucocorticoid prodrugs and macromolecular delivery systems by eliminating a synthetic bottleneck.

Phase Partitioning for Nanoparticle Encapsulation

Formulating sustained-release hydrophobic matrices requires precise control over phase partitioning. Hydrocortisone hemisuccinate (free acid) is practically insoluble in water but soluble in organic solvents such as alcohol (1:40), ensuring it remains in the organic phase during oil-in-water (O/W) emulsion . In contrast, hydrocortisone sodium succinate is freely soluble in water (>500 mg/mL), causing it to rapidly leach into the external aqueous phase, which drastically lowers encapsulation efficiency in poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Evidence DimensionAqueous vs. Organic Phase Solubility
Target Compound DataPractically insoluble in water; soluble in alcohol (1:40)
Comparator Or BaselineHydrocortisone sodium succinate (Freely soluble in water, >500 mg/mL)
Quantified DifferenceOrders of magnitude lower aqueous solubility for the free acid
ConditionsStandard ambient temperature and pressure (SATP)

Ensures high drug loading and minimizes API loss during the formulation of sustained-release PLGA nanoparticles or hydrophobic matrices.

Storage Stability and Bulk Handling

Bulk API storage and handling are heavily influenced by environmental stability. Hydrocortisone hemisuccinate is non-hygroscopic and maintains structural integrity under standard room-temperature storage [1]. Hydrocortisone sodium succinate, however, is highly hygroscopic and undergoes rapid moisture-induced degradation even in the absence of light, necessitating strict low-humidity environmental controls and specialized packaging.

Evidence DimensionHygroscopicity and Storage Stability
Target Compound DataNon-hygroscopic; stable under standard room-temperature storage
Comparator Or BaselineHydrocortisone sodium succinate (Highly hygroscopic; degrades rapidly in humid atmospheres)
Quantified DifferenceEliminates the need for strict low-humidity environmental controls during bulk storage
ConditionsAmbient humidity and room temperature

Reduces supply chain complexity, desiccant requirements, and API loss during bulk storage prior to final formulation.

On-Demand Synthesis of Injectable APIs

Directly following from its high conversion efficiency, hydrocortisone hemisuccinate is utilized by secondary manufacturers to produce hydrocortisone sodium succinate via neutralization with sodium bicarbonate [1]. This allows facilities to generate the highly soluble, IV-ready API on demand, minimizing the duration that the hygroscopic sodium salt must be held in bulk storage.

Polymer-Drug Conjugate Development

Leveraging the pre-installed C-21 carboxylic acid, researchers employ this compound for direct EDC/NHS coupling to graft the glucocorticoid onto amine-rich backbones such as chitosan, dendrimers, or targeted peptides [2]. This workflow bypasses the yield losses and purification bottlenecks associated with modifying the base steroid.

Sustained-Release Nanoparticle Formulation

Because the free acid form partitions favorably into organic solvents and resists aqueous leaching, it is the designated payload for encapsulation within poly(lactic-co-glycolic acid) (PLGA) nanoparticles via oil-in-water emulsion techniques [3]. This approach is critical for developing localized, slow-release anti-inflammatory depots.

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

480.23593272 Da

Monoisotopic Mass

480.23593272 Da

Heavy Atom Count

34

UNII

LIU00Z1Z84

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 55 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 54 of 55 companies with hazard statement code(s):;
H302 (29.63%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (29.63%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (70.37%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (70.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (29.63%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H361 (29.63%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Hydrocortisone Hemisuccinate is the synthetic hemisuccinate salt form of hydrocortisone, a corticosteroid with anti-inflammatory and immunosuppressive properties. Hydrocortisone acetate initially binds to the cytoplasmic glucocorticoid receptor; then the receptor-ligand complex is translocated to the nucleus where it initiates the transcription of genes encoding for anti-inflammatory mediators, such as cytokines and lipocortins. Lipocortins inhibit phospholipase A2, thereby blocking the release of arachidonic acid from membrane phospholipids and preventing the synthesis of prostaglandins and leukotrienes.

MeSH Pharmacological Classification

Anti-Inflammatory Agents

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

Hydrocortisone_hemisuccinate

Dates

Last modified: 08-15-2023

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